Desmethylprodine

Description

Desmethylprodine, a derivative of meperidine, is an opioid analgesic with the potency of morphine. It has been listed as a Schedule I controlled drug in the United States, and thus is not used clinically. It is known to be a designer drug, synthesized in 1977, for the purpose of recreational use. Illicit manufacturing has occurred.

Structure

3D Structure

Properties

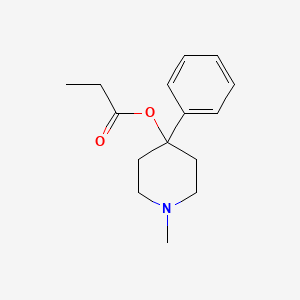

IUPAC Name |

(1-methyl-4-phenylpiperidin-4-yl) propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2/c1-3-14(17)18-15(9-11-16(2)12-10-15)13-7-5-4-6-8-13/h4-8H,3,9-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCQMRZRAWHNSBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1(CCN(CC1)C)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80157061 |

Source

|

| Record name | Desmethylprodine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80157061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13147-09-6 |

Source

|

| Record name | 1-Methyl-4-phenyl-4-propionoxypiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13147-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Desmethylprodine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013147096 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desmethylprodine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01478 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Desmethylprodine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80157061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DESMETHYLPRODINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07SGC963IR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

The Mechanism of Action of Desmethylprodine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desmethylprodine, also known as 1-methyl-4-phenyl-4-propionoxypiperidine (MPPP), is a potent synthetic opioid analgesic.[1] This document provides a detailed examination of its mechanism of action, drawing from available pharmacological data. The primary mechanism of Desmethylprodine is its activity as a full agonist at the mu (µ)-opioid receptor, which is the key receptor mediating the analgesic and euphoric effects of opioids like morphine.[2] Due to its classification as a Schedule I controlled substance and its association with the neurotoxin MPTP, comprehensive quantitative data on its receptor binding affinities and functional activity are limited in publicly accessible literature.[1] This guide synthesizes the available qualitative and comparative data, details relevant experimental protocols for opioid receptor characterization, and presents the understood signaling pathway.

Introduction

Desmethylprodine (MPPP) is a synthetic opioid of the phenylpiperidine class, structurally related to pethidine (meperidine).[1] First synthesized in the 1940s, it was never clinically adopted but gained notoriety due to illicit synthesis that often resulted in the highly neurotoxic contaminant 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), which causes irreversible Parkinson's-like symptoms.[2][3] The principal pharmacological action of Desmethylprodine is the activation of the µ-opioid receptor, a G-protein coupled receptor (GPCR) located primarily in the central nervous system.[2]

Pharmacodynamics: Receptor Interaction and Signaling

The primary mechanism of action of Desmethylprodine is its agonism at the µ-opioid receptor. Upon binding, it induces a conformational change in the receptor, leading to the activation of intracellular signaling pathways.

Opioid Receptor Binding Profile

Table 1: Comparative Analgesic Potency of Desmethylprodine and Other Opioids

| Compound | Potency Relative to Morphine | Potency Relative to Meperidine | Primary Receptor Target |

| Desmethylprodine (MPPP) | Approximately 0.7 - 1.5x[1][2] | ~5 - 30x[1][4] | µ-opioid receptor |

| Morphine | 1x (Reference) | ~10x | µ-opioid receptor |

| Meperidine (Pethidine) | ~0.1x | 1x (Reference) | µ-opioid receptor |

Note: The potency values are estimations derived from qualitative and comparative statements in the cited literature and may vary based on the specific assay and animal model.

G-Protein Coupled Receptor (GPCR) Signaling Pathway

As a µ-opioid receptor agonist, Desmethylprodine initiates a cascade of intracellular events typical for Gi/o-coupled receptors. This signaling pathway ultimately leads to a reduction in neuronal excitability and neurotransmitter release, producing analgesia.

Caption: µ-Opioid Receptor Signaling Pathway Activated by Desmethylprodine.

Experimental Protocols

The characterization of a compound like Desmethylprodine involves standardized in vitro assays to determine its receptor binding affinity and functional activity. The following are detailed methodologies for key experiments.

Radioligand Displacement Assay for Opioid Receptor Binding Affinity

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.

Caption: Experimental Workflow for Radioligand Displacement Assay.

Methodology:

-

Membrane Preparation:

-

Culture cells stably expressing the human µ, δ, or κ opioid receptor.

-

Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) with protease inhibitors.

-

Centrifuge the homogenate to pellet cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration.

-

-

Assay Procedure:

-

In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]DAMGO for the µ-receptor), and varying concentrations of Desmethylprodine.

-

To determine non-specific binding, a parallel set of wells should contain a high concentration of a non-radiolabeled antagonist (e.g., naloxone).

-

Incubate the plate to allow binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

-

Data Analysis:

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Plot the percentage of specific binding against the logarithm of the Desmethylprodine concentration.

-

Determine the IC50 value (the concentration of Desmethylprodine that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

[³⁵S]GTPγS Binding Assay for Functional Activity

This functional assay measures the ability of an agonist to activate G-proteins by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit.

Methodology:

-

Membrane Preparation: Prepare cell membranes expressing the opioid receptor of interest as described in section 3.1.

-

Assay Procedure:

-

In a 96-well plate, add the cell membrane preparation, GDP (to ensure G-proteins are in their inactive state), and varying concentrations of Desmethylprodine.

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

Incubate the plate to allow for G-protein activation and [³⁵S]GTPγS binding.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer.

-

-

Data Analysis:

-

Quantify the amount of bound [³⁵S]GTPγS using liquid scintillation counting.

-

Plot the stimulated binding (in cpm or dpm) against the logarithm of the Desmethylprodine concentration.

-

Determine the EC50 (effective concentration to achieve 50% of the maximal response) and Emax (maximal stimulation) values from the resulting dose-response curve.

-

Conclusion

The mechanism of action of Desmethylprodine is centered on its potent agonism at the µ-opioid receptor. This interaction initiates an intracellular signaling cascade characteristic of Gi/o-coupled receptors, leading to neuronal hyperpolarization and reduced neurotransmitter release, which manifests as analgesia. While a precise quantitative profile of its binding affinities and functional potencies at the different opioid receptor subtypes is not well-documented in publicly available literature, its high in vivo potency relative to established opioids underscores its significant efficacy at the µ-opioid receptor. The experimental protocols detailed herein provide a framework for the comprehensive in vitro characterization of Desmethylprodine and other novel opioid compounds. Further research, where legally and ethically permissible, would be necessary to fully elucidate its detailed pharmacological profile.

References

The Serendipitous Discovery and Tragic Legacy of MPPP: A Technical Guide to a Pivotal Moment in Neuroscience

A deep dive into the history, synthesis, and pharmacology of 1-methyl-4-phenyl-4-propionoxypiperidine (MPPP) reveals a story of unintended consequences that revolutionized our understanding of neurodegenerative diseases. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of MPPP, its neurotoxic byproduct 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), and the experimental methodologies that unveiled their profound impact on the brain.

A Tale of Two Molecules: From Pain Relief to Parkinsonism

The story of MPPP begins in 1947 at the Hoffmann-La Roche laboratories, where chemists Albert Ziering and John Lee were searching for synthetic painkillers with reduced addictive potential compared to morphine.[1] Their research led to the synthesis of 1-methyl-4-phenyl-4-propionoxypiperidine, a reverse ester of meperidine (pethidine). Initial studies in rats suggested that MPPP possessed potent analgesic effects, comparable to or even exceeding that of morphine, with one report suggesting it was about 70% as potent as morphine.[1]

For decades, MPPP remained a relatively obscure compound. However, in 1976, the dark side of this molecule began to emerge. A 23-year-old chemistry graduate student, Barry Kidston, synthesized and self-injected what he believed to be MPPP. In his haste, he took shortcuts in the synthesis, leading to the formation of a toxic impurity. Within a short period, Kidston developed severe and irreversible symptoms of Parkinson's disease.

The tragic case of Barry Kidston was a harbinger of a larger public health crisis. In 1982, a cluster of young intravenous drug users in Santa Clara, California, presented with sudden and severe parkinsonism.[2][3] Dr. J. William Langston and his colleagues astutely linked these cases to a new "synthetic heroin" circulating on the streets.[3][4] Analysis of the illicit drug samples revealed that they contained not only MPPP but also a significant amount of the contaminant, 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).[2] This discovery, published in Science in 1983, was a pivotal moment, definitively identifying MPTP as the causative agent of this drug-induced parkinsonism and opening a new chapter in neuroscience research.[2][3]

The Chemistry of Catastrophe: Synthesis and the Formation of a Neurotoxin

The synthesis of MPPP, as originally described by Ziering and Lee, involves a two-step process. The inadvertent production of the neurotoxin MPTP arises from a critical side reaction during the second step.

Synthesis of 1-methyl-4-phenyl-4-propionoxypiperidine (MPPP)

Experimental Protocol:

-

Step 1: Synthesis of 1-methyl-4-phenyl-4-hydroxypiperidine. This intermediate is prepared by the reaction of 1-methyl-4-piperidone (B142233) with phenyllithium (B1222949) in an inert solvent like diethyl ether. The phenyllithium acts as a nucleophile, attacking the carbonyl carbon of the piperidone ring.

-

Step 2: Esterification to form MPPP. The resulting tertiary alcohol is then esterified with propionic anhydride (B1165640) to yield MPPP.

The Formation of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)

The tragic turn in the story of MPPP lies in the instability of the tertiary alcohol intermediate under certain conditions. If the esterification reaction is carried out at elevated temperatures or under acidic conditions, a dehydration reaction occurs, leading to the formation of MPTP as a significant byproduct.[1] This is precisely what is believed to have happened in the illicit syntheses that led to the outbreaks of parkinsonism.

Pharmacological Profile and a Tragic Twist of Potency

MPPP was designed as an opioid analgesic. Its primary pharmacological action is as a mu-opioid receptor agonist, similar to morphine and meperidine.[1]

| Compound | Relative Analgesic Potency (Morphine = 1) |

| MPPP | ~0.7 |

| Meperidine (Pethidine) | ~0.1 |

| Morphine | 1.0 |

Note: The analgesic potency of MPPP is reported to be approximately 70% that of morphine.[1] The potency of meperidine relative to morphine is approximately 1/8 to 1/10.[5]

Ironically, the intended product, MPPP, possessed the desired opioid effects that led to its abuse, while the unintended byproduct, MPTP, was the source of its devastating neurotoxicity.

The Molecular Mechanism of a Man-Made Disease

The discovery of MPTP-induced parkinsonism provided an unprecedented opportunity to study the mechanisms of dopaminergic neurodegeneration. Subsequent research elucidated a clear and specific signaling pathway of toxicity.

Once it crosses the blood-brain barrier, MPTP itself is not the toxic agent. It is metabolized in a two-step process to its toxic metabolite, 1-methyl-4-phenylpyridinium (MPP+).[6]

This selective uptake and accumulation of MPP+ in dopaminergic neurons, followed by the inhibition of mitochondrial respiration, is the key to the specific neurotoxicity observed in MPTP-induced parkinsonism.

A Powerful Tool for Research: The MPTP Animal Model

The discovery that MPTP could reliably and selectively destroy dopaminergic neurons in the substantia nigra of primates revolutionized Parkinson's disease research.[7] It provided the first robust animal model that closely mimicked the pathology and symptoms of the human disease.[8]

Species-Specific Toxicity

A crucial aspect of the MPTP model is the significant variation in sensitivity across different animal species. Primates are highly susceptible to the neurotoxic effects of MPTP, while rodents, particularly rats, are more resistant.[9][10] Mice are sensitive, but require higher doses than primates.[8]

| Species | LD50 (mg/kg) | Notes |

| Mouse | ~50-60 (subcutaneous) | Strain-dependent variations exist. |

| Rat | Relatively resistant | |

| Primate | Highly sensitive |

Experimental Protocols for the MPTP Mouse Model

The MPTP mouse model is widely used to study the mechanisms of Parkinson's disease and to screen potential therapeutic agents.

Experimental Workflow:

Detailed Methodologies:

-

Open Field Test:

-

Apparatus: A square arena (typically 40-50 cm per side) with walls to prevent escape. The floor is often divided into a grid of squares.

-

Procedure: A mouse is placed in the center of the arena and its activity is recorded for a set period (e.g., 5-10 minutes).

-

Parameters Measured: Total distance traveled, time spent in the center versus the periphery (an indicator of anxiety), and rearing frequency. MPTP-treated mice typically show reduced locomotor activity.[11]

-

-

Rotarod Test:

-

Apparatus: A rotating rod that can be set to a constant speed or to accelerate.

-

Procedure: Mice are placed on the rotating rod, and the latency to fall is recorded. Animals are typically trained for a few trials before the actual test.[12][13][14]

-

Parameters Measured: The time the mouse remains on the rod. MPTP-treated mice exhibit a significantly shorter latency to fall due to impaired motor coordination and balance.[15]

-

-

Immunohistochemistry for Tyrosine Hydroxylase (TH):

-

Principle: TH is the rate-limiting enzyme in dopamine synthesis and serves as a marker for dopaminergic neurons.

-

Procedure: Brain sections containing the substantia nigra and striatum are incubated with a primary antibody against TH, followed by a secondary antibody conjugated to a fluorescent or enzymatic label for visualization.[16][17][18]

-

Analysis: The number of TH-positive cells in the substantia nigra and the density of TH-positive fibers in the striatum are quantified to assess the extent of dopaminergic neuron loss.[19][20]

-

-

HPLC for Dopamine and its Metabolites:

-

Principle: High-performance liquid chromatography with electrochemical detection (HPLC-EC) is used to separate and quantify dopamine and its metabolites (DOPAC and HVA) in brain tissue.[21][22]

-

Procedure: Striatal tissue is dissected, homogenized, and the supernatant is injected into the HPLC system.

-

Analysis: The concentrations of dopamine, DOPAC, and HVA are determined by comparing the peak areas to those of known standards. MPTP treatment leads to a significant depletion of striatal dopamine.[23][24][25]

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) for MPTP and MPP+ Detection:

-

Principle: GC-MS is a highly sensitive and specific method for the detection and quantification of MPTP and its metabolite MPP+ in biological samples.[26]

-

Procedure: Samples (e.g., brain tissue, plasma) are extracted and derivatized if necessary, then injected into the GC-MS system. The compounds are separated by the gas chromatograph and identified by their mass spectra.[27][28]

-

Analysis: The concentrations of MPTP and MPP+ are determined by comparing the ion abundances to those of isotopically labeled internal standards.[29]

-

Conclusion: A Legacy of Discovery

The story of 1-methyl-4-phenyl-4-propionoxypiperidine is a powerful reminder of the fine line between therapeutic potential and devastating toxicity. The tragic experiences of those who encountered its neurotoxic byproduct, MPTP, inadvertently provided the scientific community with an invaluable tool to unravel the complexities of Parkinson's disease. The MPTP model continues to be instrumental in developing and testing new neuroprotective and restorative strategies, offering hope for the millions affected by this debilitating neurodegenerative disorder. The legacy of MPPP and MPTP underscores the critical importance of rigorous chemical synthesis and the unpredictable nature of scientific discovery.

References

- 1. Desmethylprodine - Wikipedia [en.wikipedia.org]

- 2. Chronic Parkinsonism in humans due to a product of meperidine-analog synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The MPTP Story - PMC [pmc.ncbi.nlm.nih.gov]

- 4. static1.squarespace.com [static1.squarespace.com]

- 5. Table A6.2, Approximate potency of opioids relative to morphine; PO and immediate-release formulations unless stated otherwisea - WHO Guidelines for the Pharmacological and Radiotherapeutic Management of Cancer Pain in Adults and Adolescents - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. parkinsonsroadmap.org [parkinsonsroadmap.org]

- 7. Modeling Parkinson’s Disease in Primates: The MPTP Model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Differences in the metabolism of MPTP in the rodent and primate parallel differences in sensitivity to its neurotoxic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Comparison of key steps in 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) neurotoxicity in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tmc.sinica.edu.tw [tmc.sinica.edu.tw]

- 12. Rotarod Protocol - IMPReSS [web.mousephenotype.org]

- 13. Rotarod Test to assess motor coordination in a mouse parkinsonian model [protocols.io]

- 14. scispace.com [scispace.com]

- 15. The overall rod performance test in the MPTP-treated-mouse model of Parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. parkinsonsroadmap.org [parkinsonsroadmap.org]

- 17. Immunohistochemistry for Tyrosine Hydroxylase (TH) Detection in Brain Sections [protocols.io]

- 18. protocols.io [protocols.io]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. A procedure to measure the specific activities of dopamine and its metabolites in rat striatum, based on HPLC, electrochemical detection and liquid scintillation counting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Detection of levodopa, dopamine and its metabolites in rat striatum dialysates following peripheral administration of L-DOPA prodrugs by mean of HPLC-EC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. HPLC analysis of striatal dopamine levels [bio-protocol.org]

- 24. besjournal.com [besjournal.com]

- 25. Determination of dopamine in rat striatum by microdialysis and high-performance liquid chromatography with electrochemical detection on a functionalized multi-wall carbon nanotube electrode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Direct sample introduction GC-MS/MS for quantification of organic chemicals in mammalian tissues and blood extracted with polymers without clean-up - PMC [pmc.ncbi.nlm.nih.gov]

- 27. METHOD FOR THE METABOLIC PROFILE OF PLANT TISSUES BY GAS CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (GC/MS) [protocols.io]

- 28. Sample Preparation from Plant Tissue for Gas Chromatography–Mass Spectrometry (GC-MS)we | Springer Nature Experiments [experiments.springernature.com]

- 29. Quantification of Paraquat, MPTP, and MPP+ in brain tissue using microwave-assisted solvent extraction (MASE) and high performance liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of Desmethylprodine as a µ-Opioid Agonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desmethylprodine, also known as 1-methyl-4-phenyl-4-propionoxypiperidine (MPPP), is a potent synthetic opioid analgesic that acts as a selective agonist at the µ-opioid receptor (MOR).[1][2][3] Structurally related to pethidine (meperidine), it exhibits a significantly higher analgesic potency, reported to be approximately 70% that of morphine and in some animal studies, demonstrating a greater analgesic effect than morphine on a milligram basis.[1][3] This technical guide provides a comprehensive overview of the pharmacological profile of Desmethylprodine, focusing on its interaction with the µ-opioid receptor. Due to its classification as a Schedule I controlled substance and its limited clinical use, publicly available quantitative data on its receptor binding and functional activity are scarce.[3][4] This document synthesizes the available qualitative information and presents standardized experimental protocols relevant to its characterization.

Introduction

Desmethylprodine is a synthetic opioid developed in the 1940s.[3][5] It belongs to the phenylpiperidine class of opioids and is a reverse ester of pethidine.[3] Its primary mechanism of action is through the activation of µ-opioid receptors, which are G-protein coupled receptors (GPCRs) predominantly expressed in the central and peripheral nervous systems.[1][6] Activation of these receptors by agonists like Desmethylprodine leads to a cascade of intracellular signaling events, ultimately resulting in analgesia. This guide details the known pharmacological characteristics of Desmethylprodine, including its receptor interaction, signaling pathways, and in vivo effects.

µ-Opioid Receptor Binding Affinity

Table 1: µ-Opioid Receptor Binding Affinity of Desmethylprodine

| Ligand | Radioligand | Preparation | Kᵢ (nM) | Reference |

| Desmethylprodine | Not Reported | Not Reported | Not Reported | N/A |

| Morphine | [³H]-DAMGO | Rat brain homogenates | 1.2 | N/A |

| Pethidine | Not Reported | Not Reported | Not Reported | N/A |

Experimental Protocol: Radioligand Binding Assay

A standard radioligand binding assay to determine the Ki of Desmethylprodine would involve the following steps:

-

Membrane Preparation:

-

Homogenize brain tissue (e.g., from rat or mouse) or cells expressing the human µ-opioid receptor in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Competitive Binding Assay:

-

Incubate the membrane preparation with a fixed concentration of a radiolabeled µ-opioid receptor ligand (e.g., [³H]-DAMGO or [³H]-naloxone).

-

Add increasing concentrations of unlabeled Desmethylprodine.

-

Incubate the mixture to allow for binding to reach equilibrium.

-

Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand against the logarithm of the Desmethylprodine concentration.

-

Determine the IC₅₀ (the concentration of Desmethylprodine that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Activity at the µ-Opioid Receptor

The functional activity of an agonist is characterized by its potency (EC₅₀) and efficacy (Emax). Desmethylprodine is known to be a full agonist at the µ-opioid receptor, meaning it can elicit a maximal physiological response.[2]

Table 2: In Vitro Functional Activity of Desmethylprodine

| Assay | Ligand | EC₅₀ (nM) | Eₘₐₓ (% of standard) | Reference |

| [³⁵S]GTPγS Binding | Desmethylprodine | Not Reported | Not Reported | N/A |

| Morphine | Not Reported | Not Reported | N/A | |

| cAMP Inhibition | Desmethylprodine | Not Reported | Not Reported | N/A |

| Morphine | Not Reported | Not Reported | N/A |

G-Protein Activation: [³⁵S]GTPγS Binding Assay

Activation of the µ-opioid receptor by an agonist promotes the binding of GTP to the Gα subunit of the associated G-protein. The [³⁵S]GTPγS binding assay measures this initial step in the signaling cascade.

-

Membrane Preparation: Prepare cell membranes as described in the radioligand binding assay protocol.

-

Assay:

-

Incubate the cell membranes with increasing concentrations of Desmethylprodine in the presence of GDP and [³⁵S]GTPγS.

-

The incubation is typically carried out at 30°C for 30-60 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer.

-

-

Data Analysis:

-

Measure the amount of [³⁵S]GTPγS bound to the membranes using liquid scintillation counting.

-

Plot the stimulated [³⁵S]GTPγS binding against the logarithm of the Desmethylprodine concentration.

-

Determine the EC₅₀ (potency) and Emax (efficacy) relative to a standard full agonist like DAMGO.

-

Downstream Signaling: cAMP Inhibition Assay

The µ-opioid receptor is coupled to inhibitory G-proteins (Gi/o), which inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6]

-

Cell Culture: Use cells stably expressing the human µ-opioid receptor (e.g., CHO or HEK293 cells).

-

Assay:

-

Pre-treat the cells with increasing concentrations of Desmethylprodine.

-

Stimulate adenylyl cyclase with forskolin.

-

Incubate for a defined period (e.g., 10-30 minutes).

-

Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit (e.g., HTRF, ELISA, or LANCE).

-

-

Data Analysis:

-

Plot the percentage inhibition of forskolin-stimulated cAMP production against the logarithm of the Desmethylprodine concentration.

-

Determine the IC₅₀ (potency) and the maximum percentage inhibition (efficacy).

-

In Vivo Analgesic Effects

Desmethylprodine has been shown to produce potent analgesic effects in animal models. Reports indicate its analgesic potency is 1.5 times that of morphine.[2]

Table 3: In Vivo Analgesic Potency of Desmethylprodine

| Test | Species | Route of Administration | ED₅₀ (mg/kg) | Reference |

| Tail-Flick | Mouse/Rat | Not Reported | Not Reported | N/A |

| Hot-Plate | Mouse/Rat | Not Reported | Not Reported | N/A |

Experimental Protocols: In Vivo Analgesia Assays

This test measures the latency of an animal to withdraw its tail from a noxious thermal stimulus.

-

Procedure:

-

A focused beam of light is applied to the animal's tail.

-

The time taken for the animal to flick its tail away from the heat source is recorded as the tail-flick latency.

-

A cut-off time is set to prevent tissue damage.

-

-

Dosing and Measurement:

-

Administer Desmethylprodine via the desired route (e.g., subcutaneous, intraperitoneal).

-

Measure the tail-flick latency at various time points after drug administration.

-

-

Data Analysis:

-

Calculate the percentage of maximal possible effect (%MPE) = [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100.

-

Determine the ED₅₀ (the dose that produces 50% of the maximal effect).

-

This test assesses the animal's response to a thermal stimulus applied to the paws.

-

Procedure:

-

Place the animal on a heated surface maintained at a constant temperature (e.g., 55°C).

-

Record the latency to a nociceptive response, such as licking a hind paw or jumping.

-

A cut-off time is employed to avoid injury.

-

-

Dosing and Measurement:

-

Administer Desmethylprodine.

-

Measure the hot-plate latency at different time points post-administration.

-

-

Data Analysis:

-

Calculate the %MPE and determine the ED₅₀ as described for the tail-flick test.

-

Signaling Pathways

As a µ-opioid receptor agonist, Desmethylprodine initiates intracellular signaling primarily through the Gi/o pathway.

References

- 1. grokipedia.com [grokipedia.com]

- 2. MPPP - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]

- 3. Desmethylprodine - Wikipedia [en.wikipedia.org]

- 4. 4-propionyloxy-4-phenyl-N-methylpiperidine | C15H21NO2 | CID 61583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. MPPP - Molecule of the Month August 2023 - HTML-only version [chm.bris.ac.uk]

- 6. Mu-opioid receptor - Wikipedia [en.wikipedia.org]

Desmethylprodine: A Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethylprodine, also known as 1-methyl-4-phenyl-4-propionoxypiperidine (MPPP), is a synthetic opioid analgesic developed in the 1940s at Hoffmann-La Roche.[1] Structurally, it is an analog of pethidine (meperidine). While it demonstrated analgesic effects, it was never marketed.[1] Desmethylprodine is perhaps most notorious for the tragic incidents in the late 1970s and early 1980s where illicitly synthesized batches contaminated with the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) caused users to develop irreversible Parkinson's-like symptoms.[1] This event, however, inadvertently provided a crucial animal model for Parkinson's disease research. In the United States, Desmethylprodine is classified as a Schedule I controlled substance, signifying a high potential for abuse and no accepted medical use.[1][2]

Chemical Structure and Physicochemical Properties

Desmethylprodine is a reversed ester of pethidine and, unlike its derivative prodine, does not exhibit optical isomerism.[1]

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | (1-methyl-4-phenylpiperidin-4-yl) propanoate[1][2] |

| Common Names | Desmethylprodine, MPPP, 3-desmethylprodine[1][3] |

| CAS Number | 13147-09-6[1][2] |

| Molecular Formula | C₁₅H₂₁NO₂[1][2] |

| Molecular Weight | 247.338 g·mol⁻¹[1] |

| SMILES | CCC(=O)OC1(CCN(CC1)C)C2=CC=CC=C2[2] |

| InChI | InChI=1S/C15H21NO2/c1-3-14(17)18-15(9-11-16(2)12-10-15)13-7-5-4-6-8-13/h4-8H,3,9-12H2,1-2H3[1] |

Physicochemical Data

| Property | Value (Meperidine) |

| Melting Point | 186-189 °C (hydrochloride salt)[4] |

| Boiling Point | 390.37°C (estimate)[5] |

| pKa | 8.7[5] |

| Solubility | Very soluble in water (hydrochloride salt)[4] |

Pharmacology

Mechanism of Action

Desmethylprodine functions as a potent agonist of the μ-opioid receptor (MOR), which is a G-protein coupled receptor (GPCR).[3] The activation of the μ-opioid receptor by an agonist like Desmethylprodine initiates a signaling cascade that leads to analgesic effects. This primarily involves the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels (activation of K+ channels and inhibition of Ca2+ channels), leading to hyperpolarization and reduced neuronal excitability.

Mu-Opioid Receptor Signaling Pathway

Caption: Mu-opioid receptor signaling cascade upon agonist binding.

Pharmacological Data

| Parameter | Value/Description |

| Receptor Target | μ-opioid receptor agonist[3] |

| Analgesic Potency | - Approximately 0.7 to 1.5 times the potency of morphine.[1][3]- Reported to have up to 30 times the activity of pethidine in rats.[1] |

| Receptor Affinity (Ki) | Data not available. |

| Functional Potency (EC₅₀/IC₅₀) | Data not available. |

Experimental Protocols

Synthesis of Desmethylprodine (MPPP)

The synthesis of Desmethylprodine is a two-step process first reported by Ziering and Lee in 1947.[6] This procedure requires strict anaerobic conditions and careful temperature control to prevent the formation of the neurotoxic byproduct MPTP.

Caption: Synthetic workflow for Desmethylprodine (MPPP).

Step 1: Synthesis of 1-methyl-4-phenylpiperidin-4-ol

-

Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of phenyllithium or freshly prepared phenylmagnesium bromide in anhydrous diethyl ether.

-

Reaction: The flask is cooled in an ice bath. A solution of 1-methyl-4-piperidone in anhydrous diethyl ether is added dropwise from the dropping funnel to the Grignard/organolithium reagent under a nitrogen atmosphere, maintaining the temperature below 10°C.

-

Completion and Quenching: After the addition is complete, the reaction mixture is stirred at room temperature for 2-4 hours until the starting material is consumed (monitored by TLC). The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

-

Extraction and Isolation: The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude tertiary alcohol, 1-methyl-4-phenylpiperidin-4-ol. This intermediate is often used in the next step without further purification.

Step 2: Esterification to Desmethylprodine (MPPP)

-

Reaction Setup: The crude 1-methyl-4-phenylpiperidin-4-ol is dissolved in a suitable solvent such as dichloromethane (B109758) or pyridine (B92270) in a round-bottom flask.

-

Esterification: The solution is cooled in an ice-water bath. Propionic anhydride is added dropwise. Crucially, the reaction temperature must be maintained below 30°C at all times. [1] Exceeding this temperature, especially under acidic conditions, can lead to the dehydration of the tertiary alcohol and the formation of the neurotoxic impurity MPTP.[1]

-

Monitoring: The reaction is stirred at room temperature for 12-24 hours and monitored by TLC.

-

Workup: Upon completion, the reaction is quenched with water or a saturated sodium bicarbonate solution. The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified, typically by crystallization from a suitable solvent system (e.g., ethanol/ether) or by column chromatography to yield pure Desmethylprodine. The hydrochloride salt can be prepared by treating a solution of the free base with ethereal HCl.

In Vitro Receptor Binding Assay (General Protocol)

This protocol describes a general method for determining the binding affinity (Ki) of a test compound like Desmethylprodine for the μ-opioid receptor using a competitive radioligand binding assay.

-

Materials:

-

Cell membranes expressing human μ-opioid receptors (commercially available or prepared from cell lines like CHO-hMOR).

-

Radioligand: [³H]DAMGO (a selective μ-opioid agonist) or [³H]Diprenorphine (a non-selective antagonist).

-

Non-specific binding control: Naloxone (B1662785) (10 µM).

-

Assay buffer: 50 mM Tris-HCl, pH 7.4.

-

Test compound (Desmethylprodine) at various concentrations.

-

Scintillation cocktail and vials.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Brandel cell harvester or similar filtration apparatus.

-

-

Procedure:

-

Prepare serial dilutions of Desmethylprodine in the assay buffer.

-

In a 96-well plate or microcentrifuge tubes, combine the cell membrane preparation (20-40 µg of protein), the radioligand at a concentration near its Kd (e.g., 0.2 nM [³H]Diprenorphine), and varying concentrations of the test compound.

-

For total binding, omit the test compound. For non-specific binding, add a high concentration of naloxone (10 µM).

-

Incubate the mixture at 25°C for 60-90 minutes to allow binding to reach equilibrium.[7]

-

Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.[7]

-

Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of Desmethylprodine that inhibits 50% of the specific radioligand binding).

-

Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Toxicity: The Danger of MPTP

The primary toxicological concern with Desmethylprodine is not the compound itself but the potential for the formation of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) during synthesis.[1] This occurs through the dehydration of the intermediate tertiary alcohol, a reaction favored by elevated temperatures (>30°C) and acidic conditions.[1]

MPTP is highly lipophilic and readily crosses the blood-brain barrier. In the brain, it is metabolized by the enzyme monoamine oxidase B (MAO-B) in glial cells to the toxic cation 1-methyl-4-phenylpyridinium (MPP⁺).[1] MPP⁺ is then taken up by dopamine (B1211576) transporters into dopaminergic neurons in the substantia nigra. It accumulates in mitochondria, where it inhibits Complex I of the electron transport chain, leading to ATP depletion, oxidative stress, and ultimately, selective neuronal death. This process clinically manifests as a severe and irreversible form of parkinsonism.[1]

References

- 1. Desmethylprodine - Wikipedia [en.wikipedia.org]

- 2. 4-propionyloxy-4-phenyl-N-methylpiperidine | C15H21NO2 | CID 61583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. MPPP - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]

- 4. 50-13-5 CAS MSDS (MEPERIDINE HYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MPPP - Molecule of the Month August 2023 - HTML-only version [chm.bris.ac.uk]

- 7. DEVELOPMENT AND IN VITRO CHARACTERIZATION OF A NOVEL BIFUNCTIONAL MU-AGONIST/DELTA-ANTAGONIST OPIOID TETRAPEPTIDE - PMC [pmc.ncbi.nlm.nih.gov]

The Convergent and Divergent Paths of Two Phenylpiperidines: A Technical Guide to the Relationship Between Desmethylprodine and Meperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the chemical, pharmacological, and metabolic relationship between two structurally related synthetic opioids: Desmethylprodine (1-methyl-4-phenyl-4-propionoxypiperidine, MPPP) and meperidine (pethidine). While both are agonists of the µ-opioid receptor, their subtle structural divergence leads to significant differences in potency, metabolic fate, and safety profiles. This document consolidates quantitative data, outlines key experimental methodologies, and visually represents their core relationships to serve as a comprehensive resource for researchers in pharmacology and drug development.

Introduction

Desmethylprodine and meperidine are synthetic opioids belonging to the phenylpiperidine class. Meperidine, first synthesized in 1939, has seen clinical use for the management of moderate-to-severe pain.[1][2] Desmethylprodine, a structural analog developed in the 1940s, was found to be a potent analgesic but was never marketed for therapeutic use.[3] The primary structural difference lies in the ester linkage at the 4-position of the piperidine (B6355638) ring; Desmethylprodine is a "reversed ester" of meperidine.[3] This seemingly minor alteration has profound implications for their interaction with opioid receptors and their metabolic pathways, making a detailed comparative analysis essential for understanding their distinct pharmacological profiles.

Chemical Structures and Properties

Desmethylprodine and meperidine share a common 1-methyl-4-phenylpiperidine (B1593372) core. The key distinction is the orientation of the ester group at the C4 position. In meperidine, a carboethoxy group is directly attached to C4, whereas in Desmethylprodine, a propionyloxy group is linked via an oxygen atom.

Table 1: Chemical Properties of Desmethylprodine and Meperidine

| Property | Desmethylprodine (MPPP) | Meperidine (Pethidine) |

| IUPAC Name | (1-methyl-4-phenylpiperidin-4-yl) propanoate | ethyl 1-methyl-4-phenylpiperidine-4-carboxylate |

| Molecular Formula | C₁₅H₂₁NO₂ | C₁₅H₂₁NO₂ |

| Molar Mass | 247.33 g/mol | 247.33 g/mol |

| CAS Number | 13147-09-6 | 57-42-1 |

Pharmacological Profile

Both Desmethylprodine and meperidine exert their primary analgesic effects through agonism at the µ-opioid receptor.[1][4] However, their potencies differ significantly.

Opioid Receptor Binding Affinity

Table 2: µ-Opioid Receptor Binding Affinity and Analgesic Potency

| Compound | µ-Opioid Receptor Kᵢ (nM) | Analgesic Potency (Relative to Morphine) |

| Desmethylprodine | Not explicitly found in searches | ~0.7 - 1.5x |

| Meperidine | >100 | ~0.1x |

| Morphine | ~1.168 | 1.0 (Reference) |

Note: The potency of Desmethylprodine is inferred from qualitative and comparative statements in the literature.[3][5] The Kᵢ for meperidine is based on competitive binding assays.[6][7]

Signaling Pathways

As µ-opioid receptor agonists, both compounds trigger a cascade of intracellular events upon binding to the receptor, which is a G-protein coupled receptor (GPCR). This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP, and the modulation of ion channels, ultimately resulting in a reduction in neuronal excitability and the transmission of nociceptive signals.

Metabolism and Toxicity

A critical point of divergence between Desmethylprodine and meperidine is their metabolic fate and the toxicity of their metabolites.

Meperidine Metabolism

Meperidine is primarily metabolized in the liver via N-demethylation by cytochrome P450 enzymes, particularly CYP3A4 and CYP2B6, to form normeperidine.[4][8] Normeperidine is a central nervous system stimulant and its accumulation can lead to anxiety, tremors, myoclonus, and seizures.[9] This neurotoxicity is a significant clinical concern, especially in patients with renal impairment or those receiving high doses of meperidine over extended periods.[9]

Desmethylprodine and the Formation of MPTP

While detailed metabolic studies on Desmethylprodine are scarce due to its non-clinical status, its historical significance is tied to a toxic impurity formed during its illicit synthesis: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP).[3] MPTP is a potent neurotoxin that, when metabolized in the brain by monoamine oxidase B (MAO-B), produces the toxic metabolite MPP+ (1-methyl-4-phenylpyridinium). MPP+ selectively destroys dopaminergic neurons in the substantia nigra, leading to a syndrome clinically indistinguishable from Parkinson's disease.[10]

Experimental Protocols

Synthesis of Desmethylprodine and Meperidine

The synthesis of these compounds typically involves multi-step chemical reactions. While specific, optimized protocols are often proprietary, the general approaches are documented in the chemical literature.

-

Meperidine Synthesis: A common route involves the condensation of phenylacetonitrile (B145931) with a bis(2-chloroethyl)methylamine, followed by hydrolysis and esterification.[11]

-

Desmethylprodine Synthesis: The synthesis generally involves the reaction of 1-methyl-4-piperidone (B142233) with a phenyl Grignard or phenyllithium (B1222949) reagent to form the tertiary alcohol intermediate, which is then esterified with propionic anhydride.[3]

Radioligand Binding Assay for Opioid Receptor Affinity

This assay is used to determine the binding affinity (Kᵢ) of a compound for a specific receptor.

-

Preparation of Receptor Membranes: Cell membranes expressing the µ-opioid receptor are prepared from cell lines (e.g., CHO or HEK293) or animal brain tissue.

-

Incubation: A fixed concentration of a radiolabeled ligand (e.g., [³H]DAMGO) is incubated with the receptor membranes in the presence of varying concentrations of the unlabeled test compound (Desmethylprodine or meperidine).

-

Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Kᵢ is then calculated using the Cheng-Prusoff equation.

In Vitro Metabolism of Meperidine

This protocol is designed to identify the enzymes responsible for the metabolism of a drug.

-

Incubation: Meperidine is incubated with human liver microsomes, which contain a mixture of drug-metabolizing enzymes, and NADPH (as a cofactor).

-

Inhibition Studies: To identify the specific CYP450 enzymes involved, the incubation is repeated in the presence of selective inhibitors for different CYP isoforms (e.g., ketoconazole (B1673606) for CYP3A4).

-

Sample Analysis: At various time points, aliquots of the incubation mixture are taken, and the reaction is stopped. The samples are then analyzed by a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS), to quantify the formation of the metabolite (normeperidine).

-

Data Analysis: The rate of metabolite formation in the presence and absence of inhibitors is compared to determine the contribution of each CYP isoform to the metabolism of meperidine.[8]

Conclusion

Desmethylprodine and meperidine, while structurally similar, exhibit a fascinating case of how subtle molecular modifications can dramatically alter pharmacological and toxicological properties. Desmethylprodine's greater potency at the µ-opioid receptor highlights the sensitivity of the receptor's binding pocket to the orientation of the ester group. Conversely, the metabolism of meperidine to the neurotoxic normeperidine underscores the importance of understanding a drug's metabolic fate in assessing its safety profile. The unfortunate history of MPTP contamination in illicitly produced Desmethylprodine further emphasizes the critical need for stringent control over synthetic routes and purification processes in drug manufacturing. This comparative analysis provides a crucial framework for researchers engaged in the design and development of novel analgesics, reminding us that even minor structural changes can lead to profoundly different biological outcomes.

References

- 1. Meperidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Scholars@Duke publication: Meperidine [scholars.duke.edu]

- 3. Desmethylprodine - Wikipedia [en.wikipedia.org]

- 4. grokipedia.com [grokipedia.com]

- 5. MPPP - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]

- 6. zenodo.org [zenodo.org]

- 7. researchgate.net [researchgate.net]

- 8. CYP2B6, CYP3A4, and CYP2C19 are responsible for the in vitro N-demethylation of meperidine in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. MPPP [chemeurope.com]

- 11. US3824242A - Synthesis of meperidine - Google Patents [patents.google.com]

Early Research on the Analgesic Effects of Desmethylprodine: A Technical Whitepaper

Foreword

This document provides an in-depth technical guide on the early research into the analgesic properties of Desmethylprodine, also known as 1-methyl-4-phenyl-4-propionoxypiperidine (MPPP). The primary focus of this whitepaper is the foundational work conducted in the mid-20th century, following its initial synthesis. The content is tailored for researchers, scientists, and drug development professionals, offering a concise yet comprehensive overview of the initial pharmacological assessments of this potent synthetic opioid.

Introduction

Desmethylprodine (MPPP), internally coded as Ro 2-0718 by Hoffmann-La Roche, is a synthetic opioid analgesic first synthesized in 1947 by Albert Ziering and John Lee.[1][2][3] Structurally a reversed ester of pethidine (meperidine), it was developed during a period of intense research aimed at discovering synthetic analgesics with morphine-like efficacy but with a more favorable side-effect profile and simpler chemical synthesis.[4] Early studies in animal models revealed that Desmethylprodine possessed significant analgesic properties, with a potency reported to be comparable to or greater than that of morphine in rats.[2][5] Despite these promising initial findings, it was never commercialized for therapeutic use.[5]

This whitepaper will delve into the available quantitative data from this early research, detail the experimental protocols used to assess its analgesic effects, and provide a visual representation of the understood mechanisms and experimental workflows of the era.

Quantitative Analgesic Data

Early quantitative data on the analgesic potency of Desmethylprodine is sparse in readily available literature. However, comparative studies and reports from the time provide valuable insights into its efficacy relative to other established analgesics.

| Compound | Animal Model | Analgesic Potency Comparison | Reference |

| Desmethylprodine (MPPP) | Rats | Reported to have a greater analgesic effect than morphine. | [2] |

| Desmethylprodine (MPPP) | General | Approximately 70% of the potency of morphine. | [5] |

| Desmethylprodine (MPPP) | General | Reported to have 30 times the activity of pethidine (meperidine). | [2] |

| Desmethylprodine (MPPP) | General | Analgesic potency is 1.5 times that of morphine. | [6] |

It is important to note that specific ED50 values from the initial studies by Ziering and Lee were not found in the reviewed literature. The data presented is based on qualitative and comparative statements from secondary sources referencing the early work.

Experimental Protocols

The primary methods for evaluating the analgesic effects of new compounds in the 1940s and 1950s were thermal nociceptive tests, such as the hot-plate test and the tail-flick test.

Synthesis of Desmethylprodine (MPPP)

The original synthesis of Desmethylprodine as described by Ziering and Lee in 1947 involved a two-step process.[1][3][7][8]

Step 1: Synthesis of 1-methyl-4-phenyl-4-hydroxypiperidine

-

1-methyl-4-piperidone is reacted with a phenyllithium (B1222949) solution in anhydrous ether.

-

The reaction mixture is refluxed.

-

The resulting complex is hydrolyzed with water and ice.

-

The ether layer is separated, and the aqueous layer is extracted with ether.

-

The combined ether extracts are dried and the solvent is evaporated to yield the crude tertiary alcohol.

Step 2: Esterification to 1-methyl-4-phenyl-4-propionoxypiperidine (MPPP)

-

The crude 1-methyl-4-phenyl-4-hydroxypiperidine is refluxed with propionic anhydride (B1165640).

-

The excess anhydride is decomposed with water.

-

The solution is made alkaline with a sodium carbonate solution.

-

The resulting base is extracted with ether, dried, and the solvent evaporated.

-

The final product is purified by distillation under reduced pressure.

A critical aspect of this synthesis is maintaining a low temperature during esterification to avoid the formation of the neurotoxic byproduct 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP).[5]

Analgesic Activity Assessment

The hot-plate test was a common method for assessing the response to thermal pain. While the exact parameters used by Hoffmann-La Roche for Desmethylprodine are not detailed in the available literature, the general protocol of the era is as follows:

-

Apparatus: A metal plate is heated to and maintained at a constant temperature (e.g., 55°C). A bottomless glass cylinder is placed on the plate to confine the animal.

-

Animal Model: Mice or rats were typically used.

-

Procedure:

-

A baseline reaction time is determined by placing the animal on the hot plate and measuring the latency to a nociceptive response, such as paw licking or jumping.

-

The test compound (Desmethylprodine) is administered, typically via subcutaneous or intraperitoneal injection.

-

At set time intervals after drug administration, the animal is again placed on the hot plate, and the reaction time is measured.

-

-

Endpoint: An increase in the latency to respond compared to the baseline is indicative of an analgesic effect. A cut-off time is established to prevent tissue damage.

The tail-flick test was another prevalent method for measuring the analgesic effects of centrally acting agents.

-

Apparatus: A radiant heat source is focused on a specific portion of the animal's tail.

-

Animal Model: Rats were the common model for this assay.

-

Procedure:

-

The rat is gently restrained, and its tail is positioned in the path of the radiant heat source.

-

The time taken for the rat to flick its tail away from the heat is measured as the baseline latency.

-

The test compound is administered.

-

The tail-flick latency is re-measured at various time points post-administration.

-

-

Endpoint: An increase in the time to tail-flick is interpreted as an analgesic response.

Mechanism of Action (Early Understanding)

In the 1940s and 1950s, the concept of specific opioid receptors was still in its nascent stages. The prevailing theory was that opioid analgesics interacted with a "receptor surface" on neuronal cell membranes, leading to their pharmacological effects.[9] The understanding was based on structure-activity relationships, where specific chemical moieties were observed to be essential for analgesic activity. It was understood that these compounds acted centrally to produce analgesia. The modern understanding of specific opioid receptor subtypes (μ, δ, κ) and their downstream signaling through G-proteins was developed much later.[9][10] Desmethylprodine is now known to be a potent µ-opioid receptor agonist.[6]

Visualizations

Synthetic Pathway of Desmethylprodine

Caption: Synthetic pathway for Desmethylprodine (MPPP).

Experimental Workflow for Analgesic Testing

Caption: General workflow for in vivo analgesic assessment.

Hypothesized Mechanism of Action (Mid-20th Century)

References

- 1. Frontiers | The opioid receptor: emergence through millennia of pharmaceutical sciences [frontiersin.org]

- 2. [Optimization of the conditions for testing for antinociceptive action by the Randall-Selitto method] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. MPPP - Molecule of the Month August 2023 - HTML-only version [chm.bris.ac.uk]

- 4. Brief History of Opioids in Perioperative and Periprocedural Medicine to Inform the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Desmethylprodine - Wikipedia [en.wikipedia.org]

- 6. MPPP - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]

- 7. Mu Opioids and Their Receptors: Evolution of a Concept - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Opioid receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. Opioids - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]

- 10. Basic opioid pharmacology: an update - PMC [pmc.ncbi.nlm.nih.gov]

The Nexus of Synthesis and Toxicity: A Technical Guide to Desmethylprodine, MPTP, and Neurodegeneration

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the perilous link between the synthesis of the synthetic opioid Desmethylprodine (MPPP) and the inadvertent formation of the potent neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP). The accidental synthesis and subsequent administration of MPTP-contaminated Desmethylprodine has led to irreversible, severe parkinsonian symptoms in humans, making the understanding of this connection a critical area of study in neurotoxicology and drug development. This document outlines the synthetic chemistry, the mechanisms of neurotoxicity, and detailed experimental protocols for the study of these compounds. Quantitative data are presented in tabular format, and complex biological and chemical pathways are elucidated through Graphviz diagrams to facilitate a deeper understanding of the subject matter.

The Synthetic Pathway and the Neurotoxic Pitfall

Desmethylprodine (1-methyl-4-phenyl-4-propionoxypiperidine), an analog of pethidine, is synthesized for its opioid analgesic properties. However, a seemingly minor deviation in the synthesis protocol can lead to the formation of MPTP, a catastrophic byproduct with devastating neurological consequences.

The intended synthesis involves the esterification of 1-methyl-4-phenyl-4-piperidinol with propionic anhydride. The crucial vulnerability in this process lies in the tertiary alcohol intermediate, which is susceptible to dehydration under acidic conditions, particularly when heated. This elimination reaction yields the neurotoxin MPTP.

Caption: The synthetic pathways leading to Desmethylprodine and the neurotoxic byproduct MPTP.

Quantitative Impact of Reaction Conditions on MPTP Formation

While precise yields from clandestine syntheses are not systematically documented, the principles of organic chemistry and anecdotal evidence from analyses of illicit samples dictate a strong correlation between reaction conditions and the prevalence of MPTP. The following table provides a representative summary of these relationships.

| Parameter | Condition | Desmethylprodine (MPPP) Yield | MPTP Yield | Notes |

| Temperature | Room Temperature (~25°C) | High | Negligible | Favors the desired esterification reaction. |

| Elevated (>30°C) | Decreases | Significantly Increases | Promotes the elimination reaction (dehydration) of the tertiary alcohol intermediate.[1] | |

| pH | Basic to Neutral | High | Low | A basic catalyst (e.g., pyridine) can be used to facilitate esterification without promoting dehydration. |

| Acidic | Low | High | Acid catalyzes the dehydration of the tertiary alcohol, leading to substantial MPTP formation. | |

| Reaction Time | Optimal | High | Low | Sufficient time for esterification without prolonged exposure to conditions that favor dehydration. |

| Prolonged (especially with heat) | Decreases | Increases | Longer reaction times at elevated temperatures increase the likelihood and extent of the dehydration side reaction. |

The Molecular Mechanism of MPTP Neurotoxicity

MPTP is a pro-neurotoxin, meaning it is not toxic in its initial form. Its devastating effects are realized after it crosses the blood-brain barrier and is metabolized within the central nervous system.

Bioactivation of MPTP to MPP+

Once in the brain, MPTP is converted by monoamine oxidase B (MAO-B), an enzyme primarily found in glial cells, to 1-methyl-4-phenylpyridinium (MPP+). This active metabolite is the direct cause of the neurotoxicity.

References

In Vivo Metabolic Pathways of Desmethylprodine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethylprodine, also known as 1-methyl-4-phenyl-4-propionoxypiperidine (MPPP), is a synthetic opioid analgesic. Understanding its metabolic fate within a living organism is crucial for comprehending its pharmacological and toxicological profile. This technical guide provides an in-depth overview of the in vivo metabolic pathways of Desmethylprodine, focusing on the core scientific findings, experimental methodologies, and the enzymes responsible for its biotransformation.

Core Metabolic Pathways

In vivo studies, primarily conducted in rat models, have elucidated the primary metabolic pathways of Desmethylprodine. The metabolism is extensive, with the parent compound being completely biotransformed prior to excretion. The key metabolic reactions include:

-

Oxidative Desamination: This pathway involves the removal of the methyl group from the piperidine (B6355638) ring.

-

Hydroxylation of the 4'-Methyl Group: The methyl group on the phenyl ring undergoes hydroxylation, which is then further oxidized to a carboxylic acid.

-

Hydroxylation of the Pyrrolidine (B122466) Ring: The pyrrolidine ring is hydroxylated, followed by dehydrogenation to form the corresponding lactam.

-

Conjugation: The resulting carboxylic acid metabolites can undergo partial conjugation, likely with glucuronic acid, to facilitate their excretion.[1][2]

The cytochrome P450 (CYP) enzyme system plays a pivotal role in the initial oxidative metabolism of Desmethylprodine. Specifically, studies using human liver microsomes have identified CYP2D6 and CYP2C19 as the primary enzymes responsible for the hydroxylation of the 4'-methyl group, a key initial step in one of the major metabolic pathways.[3]

Quantitative Analysis of Metabolites

While the qualitative metabolic pathways have been established, detailed quantitative data on the relative abundance of each metabolite in vivo remains limited in the public domain. The majority of published studies have focused on the identification of metabolites rather than their precise quantification. Further research is required to establish a comprehensive quantitative metabolic profile of Desmethylprodine.

Experimental Protocols

The following sections detail the typical experimental methodologies employed in the study of Desmethylprodine metabolism in vivo.

In Vivo Animal Study Protocol

Animal Model: Male Wistar rats are commonly used for in vivo metabolism studies of Desmethylprodine.[1]

Dosing:

-

Acclimatize the rats to laboratory conditions for at least one week prior to the experiment.

-

Administer Desmethylprodine (MPPP) to the rats. The route of administration (e.g., oral gavage, intraperitoneal injection) and the dosage will depend on the specific aims of the study. For metabolite identification studies, a single dose is typically sufficient.

-

House the rats in individual metabolic cages to allow for the separate collection of urine and feces.

Sample Collection:

-

Collect urine samples at predetermined intervals (e.g., 0-24h, 24-48h) after drug administration.

-

Store the collected urine samples frozen at -20°C or lower until analysis to prevent degradation of the metabolites.

Sample Preparation for GC-MS Analysis

Solid-Phase Extraction (SPE):

-

Thaw the urine samples to room temperature.

-

Centrifuge the samples to remove any particulate matter.

-

Condition a solid-phase extraction cartridge (e.g., a C18 cartridge) with methanol (B129727) followed by water.

-

Load the urine sample onto the conditioned cartridge.

-

Wash the cartridge with water to remove endogenous interferences.

-

Elute the metabolites with an appropriate organic solvent, such as methanol or a mixture of methanol and ethyl acetate.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

Derivatization: To increase the volatility and thermal stability of the metabolites for GC-MS analysis, a derivatization step is necessary. Silylation is a common method.

-

Reconstitute the dried extract in a suitable solvent (e.g., pyridine).

-

Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

-

Heat the mixture at a specific temperature (e.g., 60-70°C) for a defined period (e.g., 30-60 minutes) to ensure complete derivatization.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation: A gas chromatograph coupled to a mass spectrometer is used for the separation and identification of the derivatized metabolites.

GC Parameters (Typical):

-

Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, DB-5MS).

-

Injector Temperature: 250-280°C.

-

Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a final temperature (e.g., 300°C) at a controlled rate (e.g., 10-20°C/min).

-

Carrier Gas: Helium at a constant flow rate.

MS Parameters (Typical):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan a wide mass range (e.g., m/z 50-550) to detect all potential metabolites.

-

Ion Source Temperature: 230-250°C.

-

Transfer Line Temperature: 280-300°C.

Metabolite Identification: The identification of metabolites is achieved by comparing their mass spectra and retention times with those of authentic reference standards or by interpreting the fragmentation patterns of the derivatized compounds.

Visualizations

Metabolic Pathways of Desmethylprodine

Caption: Major in vivo metabolic pathways of Desmethylprodine.

Experimental Workflow for In Vivo Metabolism Study

Caption: Workflow for the in vivo metabolism study of Desmethylprodine.

References

- 1. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vivo intracerebral microdialysis studies in rats of MPP+ analogues and related charged species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolism of the new designer drug alpha-pyrrolidinopropiophenone (PPP) and the toxicological detection of PPP and 4'-methyl-alpha-pyrrolidinopropiophenone (MPPP) studied in rat urine using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Opioid Receptor Binding Affinity of Desmethylprodine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desmethylprodine, also known as 1-methyl-4-phenyl-4-propionoxypiperidine (MPPP), is a synthetic opioid analgesic developed in the 1940s.[1] While it has demonstrated significant analgesic effects, comparable to or exceeding that of morphine, it was never commercialized and is currently classified as a Schedule I controlled substance in the United States.[1] This document provides a technical overview of the opioid receptor binding characteristics of Desmethylprodine, drawing from available pharmacological literature. Due to the limited publicly available research on this compound, specific quantitative binding affinity data (Kᵢ, IC₅₀) are not available. However, this guide outlines the generally accepted qualitative receptor profile and provides a detailed, generalized experimental protocol for determining such data via radioligand binding assays. This information is intended to serve as a resource for researchers interested in the pharmacology of synthetic opioids.

Introduction

Desmethylprodine (MPPP) is a structural analog of pethidine (meperidine) and is recognized primarily for its potent agonist activity at the µ-opioid receptor (MOR).[2][3] Its pharmacological effects, including analgesia and euphoria, are consistent with those of other µ-opioid agonists.[3] The illicit synthesis of Desmethylprodine has been associated with the production of the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), which can cause irreversible Parkinsonian symptoms.[4] A thorough understanding of the opioid receptor binding profile of Desmethylprodine is crucial for a complete pharmacological characterization and for the development of a comprehensive understanding of its potential therapeutic and adverse effects.

Opioid Receptor Binding Profile of Desmethylprodine

Qualitative assessments indicate that Desmethylprodine is a potent µ-opioid receptor agonist.[2] Reports suggest its analgesic potency is approximately 70% that of morphine.[1] Another source suggests it is five times more potent than meperidine.[4] However, a comprehensive, quantitative analysis of its binding affinity (Kᵢ values) and selectivity for the µ (mu), δ (delta), and κ (kappa) opioid receptor subtypes is not well-documented in publicly accessible scientific literature. To definitively characterize its receptor binding profile, competitive radioligand binding assays would be required.

Data Presentation: Opioid Receptor Binding Affinity

A complete characterization of Desmethylprodine's binding affinity would require experimental determination of its inhibition constant (Kᵢ) at the µ, δ, and κ opioid receptors. The Kᵢ value represents the concentration of the ligand required to occupy 50% of the receptors in the absence of a competing radioligand and is a measure of the affinity of the ligand for the receptor. Lower Kᵢ values indicate a higher binding affinity.

For comparative purposes, the following table illustrates how such data would be presented, with hypothetical values for Desmethylprodine alongside known values for standard opioid ligands.

| Compound | µ-Opioid Receptor (Kᵢ, nM) | δ-Opioid Receptor (Kᵢ, nM) | κ-Opioid Receptor (Kᵢ, nM) |

| Desmethylprodine | Data not available | Data not available | Data not available |

| Morphine | 1.168[5] | >1000 | >1000 |

| Fentanyl | 1.346[5] | Variable | Variable |

| Naloxone (Antagonist) | 1.518[6] | 520[6] | 270[6] |

Note: The Kᵢ values for reference compounds are sourced from published literature and may vary depending on the experimental conditions.

Experimental Protocols: Radioligand Binding Assay

The following is a generalized, detailed protocol for a competitive radioligand binding assay, which could be employed to determine the binding affinity of Desmethylprodine for the µ, δ, and κ opioid receptors.

Materials and Reagents

-

Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human µ, δ, or κ opioid receptor.

-

Radioligands:

-